molecular formula C10H9BrN2O6 B567510 Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate CAS No. 1245563-09-0

Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate

Cat. No.: B567510
CAS No.: 1245563-09-0
M. Wt: 333.094
InChI Key: HIDYAPIMWAPXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C10H9BrN2O6 and a molecular weight of 333.09 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is used in several scientific research fields:

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitropyridine, followed by esterification with dimethyl malonate. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a base like potassium carbonate (K2CO3) in an organic solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate
  • Dimethyl 2-(5-fluoro-3-nitropyridin-2-yl)malonate
  • Dimethyl 2-(5-iodo-3-nitropyridin-2-yl)malonate

Uniqueness

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens (chlorine, fluorine, iodine) may not facilitate as effectively. This makes it a valuable intermediate for synthesizing compounds with unique properties and activities .

Properties

IUPAC Name

dimethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDYAPIMWAPXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682461
Record name Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-09-0
Record name 1,3-Dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to procedure G using 5-bromo-2-chloro-3-nitropyridine (25 g, 105 mmol) and potassium carbonate (44 g, 316 mmol), dimethyl malonate (18 mL, 158 mmol) in DMF (105 mL, 105 mmol). After purification dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate was obtained as a dark liquid. Mass Spectrum (ESI) m/e=333 [(M+1) (79Br)] and 335 [(M+1) (81Br)].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Name
Quantity
105 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.